

Spectroscopic Analysis of 3-Carbamoylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Carbamoylpicolinic Acid

Cat. No.: B1249324

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Carbamoylpicolinic Acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the molecule's structural characterization through spectroscopic methods.

Please note: Publicly available, experimentally derived spectra for **3-Carbamoylpicolinic Acid** are limited. The data presented herein are predicted values based on the known chemical structure and established principles of spectroscopic analysis.

Molecular Structure

IUPAC Name: 3-Carbamoylpicolinic acid Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[\[1\]](#)

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton, as

well as two broad signals for the amide protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.7 - 8.9	Doublet of doublets	1H	H6
~8.2 - 8.4	Doublet of doublets	1H	H4
~7.5 - 7.7	Doublet of doublets	1H	H5
~10.0 - 13.0	Broad Singlet	1H	COOH
~7.5 - 8.5	Broad Singlet	1H	CONH ₂ (one of two)
~7.0 - 8.0	Broad Singlet	1H	CONH ₂ (one of two)

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~168 - 172	C=O (Carboxylic Acid)
~165 - 168	C=O (Amide)
~150 - 153	C2
~148 - 151	C6
~138 - 141	C4
~128 - 132	C3
~124 - 127	C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Characteristic IR Absorption Bands (Predicted)

Frequency (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3500 - 3300	N-H stretch	Primary Amide	Medium
3300 - 2500	O-H stretch	Carboxylic Acid	Strong, Broad
~3100 - 3000	C-H stretch	Aromatic	Medium
1760 - 1690	C=O stretch	Carboxylic Acid	Strong
1690 - 1630	C=O stretch	Primary Amide (Amide I)	Strong
1650 - 1580	N-H bend	Primary Amide (Amide II)	Medium
1600 - 1585	C=C stretch	Aromatic Ring	Medium

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[3\]](#)

Mass Spectrometry Data (Predicted)

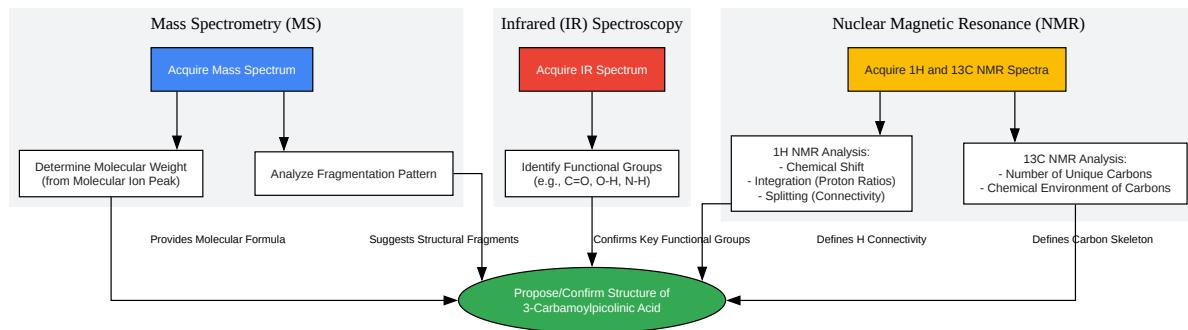
m/z	Ion	Notes
166	[M] ⁺	Molecular Ion
149	[M - NH ₃] ⁺	Loss of ammonia from the amide group
148	[M - H ₂ O] ⁺	Loss of water
122	[M - CO ₂] ⁺	Loss of carbon dioxide from the carboxylic acid
121	[M - COOH] ⁺	Loss of the carboxyl group
106	[M - COOH - NH] ⁺	Subsequent fragmentation
78	[C ₅ H ₄ N] ⁺	Pyridine ring fragment

Experimental Protocols

a) NMR Spectroscopy A generalized protocol for acquiring NMR spectra of organic molecules is as follows:[4]

- Sample Preparation: Dissolve 5-10 mg of **3-Carbamoylpicolinic Acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons in the carboxylic acid and amide groups).
- Transfer: Filter the solution into a clean NMR tube.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
- Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

b) Infrared (IR) Spectroscopy A common method for solid sample preparation in IR spectroscopy is the thin solid film method:[7]


- Sample Preparation: Dissolve a small amount (a few milligrams) of **3-Carbamoylpicolinic Acid** in a volatile solvent (e.g., methanol or acetone).
- Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[7]
- Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for a thicker film or diluting the solution for a thinner film.[7]

c) Mass Spectrometry The following outlines a general procedure for mass spectrometry analysis:[6][8]

- Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[6]
- Ionization: The gaseous molecules are ionized, commonly using an electron impact (EI) source. In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[6][8]
- Acceleration: The newly formed ions are accelerated by an electric field.[8]
- Deflection: The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[8]
- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Carbamoylpicolinic Acid** using a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Carbamoylpicolinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249324#spectroscopic-data-for-3-carbamoylpicolinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com